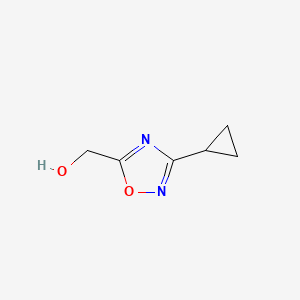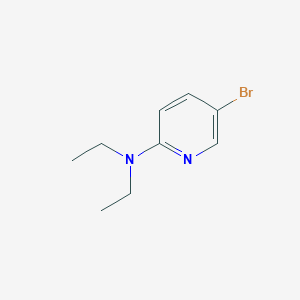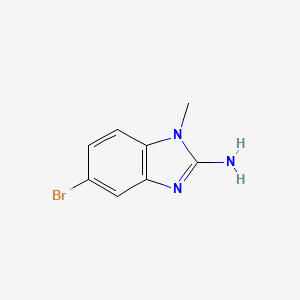
1-(2-Methoxyethyl)pyrrolidin-3-one
Vue d'ensemble
Description
1-(2-Methoxyethyl)pyrrolidin-3-one, also known as ‘Meprolone’ or ‘MEP’, is a heterocyclic organic compound characterized by a pyrrolidinone ring. It is a compound of interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolidin-3-one type compounds, including 1-(2-Methoxyethyl)pyrrolidin-3-one, can be achieved via reductive amination of carbonyl compounds . This process involves the conversion of a carbonyl group to an amine via an intermediate imine. The imine is reduced to give the new amine .
Molecular Structure Analysis
The molecular formula of 1-(2-Methoxyethyl)pyrrolidin-3-one is C7H13NO2 . It is characterized by a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group .
Applications De Recherche Scientifique
Electrochemical Synthesis and Applications
One study focused on the electrochemical synthesis of an etheric member of N-linked polybispyrroles based on a derivative of 1-(2-Methoxyethyl)pyrrolidin-3-one. The synthesized polymer exhibited strong stability, reversible redox processes, and good electrochromic properties, transitioning between transparent yellow, light pink, and blue states under different electrical conditions. This polymer also showed a selective voltammetric response towards Na+ ions among alkali metals and was utilized for the detection of Ag+ ions, highlighting its potential in metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Molecular Structure and Crystallography
Another research area involves the structural analysis of compounds related to 1-(2-Methoxyethyl)pyrrolidin-3-one. For instance, the crystal structure of a closely related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, was determined, revealing an envelope conformation of the pyrrolidin-2-one ring and the formation of screw chains via intermolecular hydrogen bonds. This study provides insights into the structural aspects of such compounds, which can be crucial for understanding their reactivity and interactions in various chemical contexts (Fazli Mohammat et al., 2008).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 1-(2-Methoxyethyl)pyrrolidin-3-one have been synthesized and evaluated for various biological activities. For example, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized and assessed as anti-inflammatory and analgesic agents. Some compounds in this series showed dual inhibitory activity against prostaglandin and leukotriene synthesis, with comparable anti-inflammatory activities to established drugs but with reduced ulcerogenic effects, indicating their potential as safer therapeutic agents (Ikuta et al., 1987).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-4-8-3-2-7(9)6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZXOUVAQHYLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)pyrrolidin-3-one | |
CAS RN |
1096881-66-1 | |
| Record name | 1-(2-methoxyethyl)pyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)


![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)



![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)